Perazine Dimaleate

Vue d'ensemble

Description

Perazine Dimaleate is a moderate-potency typical antipsychotic of the phenothiazine class . It is an older antipsychotic drug first introduced in the 1950s and is suggested to have a low level of side effects, especially for movement disorders .

Molecular Structure Analysis

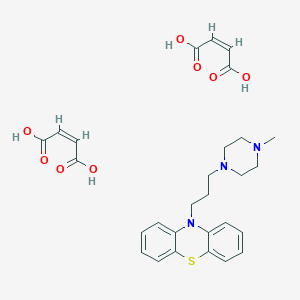

The molecular formula of Perazine Dimaleate is C28H33N3O8S . Its average mass is 571.642 Da and its monoisotopic mass is 571.198853 Da .

Chemical Reactions Analysis

Perazine Dimaleate has been found to react with iron(III) and subsequently with ferricyanide in an acetic acid medium to yield a Prussian blue colored product with a maximum absorption at 700 –720 nm .

Physical And Chemical Properties Analysis

Perazine Dimaleate is known to form crystals from water with a melting point of 210°C . More detailed physical and chemical properties are not clearly mentioned in the available resources.

Applications De Recherche Scientifique

Antipsychotic Drug

Perazine Dimaleate is a moderate-potency typical antipsychotic of the phenothiazine class . It’s an older antipsychotic drug first introduced in the 1950s and is suggested to have a low level of side effects, especially for movement disorders .

Interaction with Bovine Serum Albumin

The interaction between Perazine Dimaleate and bovine serum albumin (BSA) has been investigated using various methods such as voltammetry, fluorescence spectroscopy, UV–vis spectroscopy, molecular docking, and viscometric methods . This interaction helps us understand the absorption, transport, metabolism, and the target molecules of the drugs at the cellular level .

Modulation of IL-1β Levels

Chronic treatment with Perazine Dimaleate has been found to alter lipopolysaccharide (LPS)-induced interleukin-1β (IL-1β) levels in various rat brain regions: the hypothalamus, frontal cortex, striatum, and hippocampus . This suggests that long-term oral administration of Perazine Dimaleate modulates the reactivity of cells producing IL-1β .

Propriétés

IUPAC Name |

(Z)-but-2-enedioic acid;10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3S.2C4H4O4/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23;2*5-3(6)1-2-4(7)8/h2-5,7-10H,6,11-16H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDKNYWKLCFCJU-SPIKMXEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84-97-9 (Parent), 110-16-7 (Parent) | |

| Record name | Perazine Maleate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014516564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

571.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perazine Dimaleate | |

CAS RN |

14516-56-4 | |

| Record name | Perazine Maleate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014516564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10H-Phenothiazine, 10-(3-(4-methyl-1-piperazinyl)propyl)-, (Z)-2-butenedioate (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10H-Phenothiazine, 10-(3-(4-methyl-1-piperazinyl)propyl)-, (Z)-2-butenedioate (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERAZINE DIMALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VG1507988 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

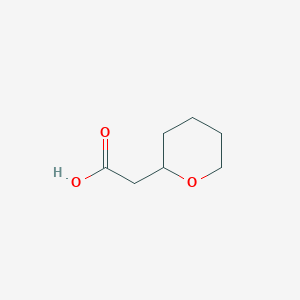

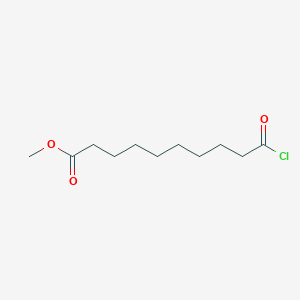

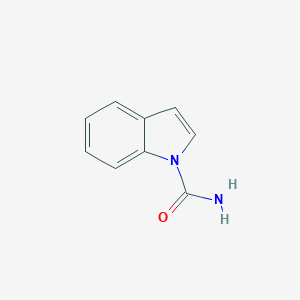

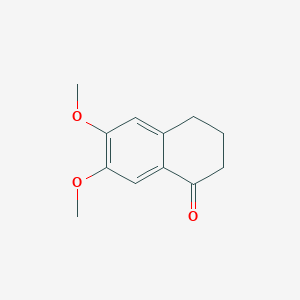

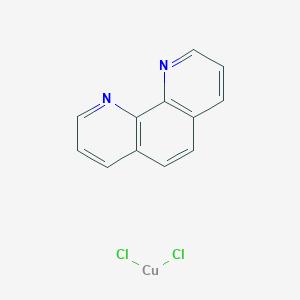

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Perazine Dimaleate interact in the brain and what are the downstream effects?

A: While the exact mechanism of action remains unclear, research suggests that chronic Perazine Dimaleate administration can modulate the brain's inflammatory response. Specifically, it appears to reduce the levels of Interleukin-1 beta (IL-1β) in various brain regions, including the hypothalamus, striatum, and frontal cortex, following exposure to lipopolysaccharide (LPS), a potent inflammatory stimulant. [] This modulation of IL-1β levels may be linked to Perazine Dimaleate's antipsychotic effects, although further research is needed to confirm this. []

Q2: What is the relationship between the structure of phenothiazines like Perazine Dimaleate and their binding affinity to biological targets?

A: Studies have shown a correlation between the structure of phenothiazines and their binding to pectin, a model for biological membranes. Hydrophobicity appears to be a key factor, with more hydrophobic phenothiazines exhibiting stronger binding. [] Additionally, for drugs with the same side chain at the 10-position, the size of the substituent at the 2-position influences binding, with bulkier substituents leading to increased binding. [] This suggests that both hydrophobic interactions and steric factors play a role in determining binding affinity.

Q3: What analytical techniques are commonly employed to study Perazine Dimaleate?

A: Several analytical methods are used to investigate Perazine Dimaleate. Spectrofluorometry is a sensitive method for quantifying Perazine Dimaleate in both pure form and pharmaceutical formulations. [] This technique relies on the drug's fluorescence properties and allows for determination in the presence of common excipients. [] Additionally, spectrophotometry, exploiting the formation of a Prussian blue complex, offers another simple and sensitive approach for quantifying Perazine Dimaleate in pharmaceutical samples. [] High-performance liquid chromatography (HPLC) is employed to measure Perazine Dimaleate and its metabolites in biological samples, such as plasma and brain tissue. []

Q4: How does Perazine Dimaleate interact with serum proteins like Bovine Serum Albumin (BSA)?

A: Perazine Dimaleate binds to BSA, a major carrier protein in the blood. [] This interaction has been studied using various techniques, including voltammetry, fluorescence spectroscopy, UV-Vis spectroscopy, and molecular docking. [] These studies reveal that the binding occurs spontaneously and alters the electrochemical and spectroscopic properties of both Perazine Dimaleate and BSA. [] Understanding this interaction is crucial as it can influence the drug's distribution, efficacy, and potential for interactions with other medications.

Q5: Can you elaborate on the application of computational chemistry in understanding Perazine Dimaleate?

A: While the provided abstracts lack specific details on computational studies of Perazine Dimaleate, molecular docking simulations are mentioned in the context of its interaction with BSA. [] Molecular docking allows researchers to predict the preferred orientation and binding affinity of Perazine Dimaleate within the BSA binding site. This information can provide insights into the molecular basis of drug-protein interactions and guide the development of new drugs with improved pharmacokinetic properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.